molecular formula C18H27NO · HCl B1162997 4-methyl PV8 (hydrochloride)

4-methyl PV8 (hydrochloride)

Cat. No.: B1162997
M. Wt: 309.9
InChI Key: VKFVEABNUQSQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Classification and Structural Homologies within Synthetic Cathinones

4-Methyl PV8 (hydrochloride) belongs to the pyrrolidinophenone class of synthetic cathinones. vulcanchem.comwikipedia.org Synthetic cathinones are derivatives of cathinone (B1664624), the primary psychoactive component of the khat plant (Catha edulis). researchgate.net The core chemical structure of synthetic cathinones is a β-keto-phenethylamine. encyclopedia.pub

The defining structural features of 4-Methyl PV8 include a phenyl ring, a ketone group, and a pyrrolidinyl ring. wikipedia.org It is structurally homologous to other pyrrolidinophenones, such as α-pyrrolidinopentiophenone (α-PVP) and pyrovalerone. wikipedia.orgwikipedia.org The key distinction of 4-Methyl PV8 lies in the length of its alkyl side-chain and the substitution on the aromatic ring. Specifically, it possesses a heptyl (seven-carbon) chain and a methyl group at the para- (4-) position of the phenyl ring. caymanchem.commzcloud.org This structural similarity to other potent psychostimulants is the basis for its classification and the rationale for its investigation. regulations.gov

The general structure of pyrrolidinophenones allows for various modifications, including altering the length of the alkyl chain and adding different substituents to the aromatic ring, leading to a wide array of derivatives with potentially different pharmacological profiles. wikipedia.org

Evolution and Research Landscape of Pyrrolidinophenone Derivatives

The landscape of novel psychoactive substances is dynamic, with new derivatives continuously synthesized to bypass legal restrictions placed on their predecessors. nih.govspringermedizin.de The first generation of synthetic cathinones included compounds like mephedrone (B570743) and methylone. springermedizin.de As these became controlled substances, a second generation of more structurally diverse compounds emerged, including the pyrrolidinophenone derivatives. vcu.edu

Pyrovalerone was one of the earlier members of this family, initially synthesized for potential clinical use but later discontinued (B1498344) due to its abuse potential. nih.gov The clandestine synthesis of related compounds, such as 3,4-methylenedioxypyrovalerone (MDPV) and α-PVP, followed, with these substances gaining notoriety for their potent stimulant effects. nih.govresearchgate.net

The evolution continues with the synthesis of compounds with longer alkyl chains, such as PV8 (α-pyrrolidinoheptaphenone) and PV9, and the addition of various substituents to the aromatic ring. springermedizin.despringermedizin.de 4-Methyl PV8 is an example of this ongoing structural exploration, combining the extended alkyl chain of PV8 with a 4-methyl substitution on the phenyl ring. Research into these newer derivatives is often driven by their appearance in seized materials and their potential for abuse. acs.orgresearchgate.net Studies have begun to explore the cytotoxicity and other biological effects of these longer-chain derivatives, noting that they may pose a serious threat to users. nih.gov

Rationale for Comprehensive Academic Investigation of 4-Methyl PV8 (hydrochloride)

A comprehensive academic investigation of 4-Methyl PV8 (hydrochloride) is crucial for several reasons. As a relatively new and uncharacterized compound, there is a significant gap in the scientific literature regarding its specific pharmacological and toxicological properties. caymanchem.comglpbio.com Its structural relationship to other potent and regulated synthetic cathinones suggests it may have similar stimulant effects and abuse potential. regulations.gov

Forensic and clinical laboratories require robust analytical methods to detect and accurately identify 4-Methyl PV8 in biological samples and seized materials. nih.govdiva-portal.org Research into its mass fragmentation patterns, chromatographic behavior, and spectroscopic characteristics is essential for developing these methods. ojp.gov

Furthermore, understanding the structure-activity relationships within the pyrrolidinophenone class can help predict the potential effects of future derivatives. vcu.edu By studying how modifications like the 4-methyl group and the extended alkyl chain influence the compound's interaction with monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin), researchers can gain insight into its mechanism of action and potential for producing psychostimulant effects. frontiersin.orgnih.gov This knowledge is vital for informing public health policies, clinical toxicology, and law enforcement efforts to address the challenges posed by the ever-evolving market of novel psychoactive substances. nih.gov

Chemical and Physical Properties

PropertyValue
Formal Name 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride caymanchem.com
Synonyms p-methyl-PV8, para-methyl-PV8, PV8 4-methyl analog caymanchem.comglpbio.com
Molecular Formula C18H27NO • HCl caymanchem.com
Formula Weight 309.9 g/mol caymanchem.com
CAS Number 2748590-98-7 caymanchem.com
Purity ≥98% caymanchem.com
Formulation A crystalline solid caymanchem.com

Properties

Molecular Formula

C18H27NO · HCl

Molecular Weight

309.9

InChI

InChI=1S/C18H27NO.ClH/c1-3-4-5-8-17(19-13-6-7-14-19)18(20)16-11-9-15(2)10-12-16;/h9-12,17H,3-8,13-14H2,1-2H3;1H

InChI Key

VKFVEABNUQSQOM-UHFFFAOYSA-N

SMILES

O=C(C(CCCCC)N1CCCC1)C2=CC=C(C)C=C2.Cl

Synonyms

p-methyl-PV8; para-methyl-PV8; PV8 4-methyl analog

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of 4 Methyl Pv8 Hydrochloride

Retrosynthetic Analysis and Proposed Synthetic Pathways for 4-Methyl PV8 (hydrochloride)

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 4-methyl PV8, a logical retrosynthetic approach would involve a key disconnection at the alpha-carbon to the carbonyl group. This disconnection suggests a synthetic strategy starting from 4-methylacetophenone.

A plausible synthetic pathway would be:

Alpha-Bromination: 4-methylvalerophenone, which can be synthesized through Friedel-Crafts acylation of toluene (B28343) with valeryl chloride, would undergo alpha-bromination to yield 2-bromo-1-(p-tolyl)heptan-1-one.

Nucleophilic Substitution: The resulting alpha-bromo ketone would then be reacted with pyrrolidine (B122466). The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the bromide to form the desired 4-methyl PV8 base.

Salt Formation: Finally, treatment with hydrochloric acid would yield the hydrochloride salt, which often improves the compound's stability and handling characteristics as a crystalline solid. caymanchem.com

Precursor Identification and Sourcing Considerations in Laboratory Synthesis

The synthesis of 4-methyl PV8 (hydrochloride) requires specific precursor chemicals. Based on the proposed synthetic pathway, the key precursors include:

Toluene: A common aromatic hydrocarbon.

Heptanoyl chloride: An acyl chloride used to introduce the heptanoyl group.

Pyrrolidine: A cyclic secondary amine.

Bromine or N-Bromosuccinimide (NBS): Reagents for alpha-bromination.

Hydrochloric acid: For the final salt formation.

These precursors are standard laboratory reagents.

Advanced Methods for Definitive Structural Confirmation of 4-Methyl PV8 (hydrochloride)

To unambiguously confirm the identity and structure of a synthesized compound like 4-methyl PV8 (hydrochloride), a combination of advanced spectroscopic and analytical methods is essential.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. nih.govuts.edu.au For 4-methyl PV8 (base form), the expected monoisotopic mass would be calculated based on its chemical formula, C18H27NO. policija.si An analytical report has confirmed the formula for the base form of 4-methyl PV8 as C18H27NO with a molecular weight of 273.42 g/mol . policija.si

Table 1: High-Resolution Mass Spectrometry Data for 4-methyl PV8

ParameterValueReference
Molecular Formula (Base) C18H27NO policija.si
Molecular Weight (Base) 273.42 g/mol policija.si
Molecular Formula (HCl Salt) C18H27NO • HCl lgcstandards.comcaymanchem.com
Formula Weight (HCl Salt) 309.9 g/mol lgcstandards.comcaymanchem.com

This table presents the molecular formula and weight for both the free base and hydrochloride salt forms of 4-methyl PV8.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. nih.gov Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of 4-methyl PV8, one would expect to see distinct signals corresponding to the aromatic protons on the p-tolyl group, the protons of the pyrrolidine ring, and the protons of the heptyl chain. spcmc.ac.inlibretexts.org The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For instance, the aromatic protons would likely appear as two doublets in the downfield region (around 7-8 ppm), characteristic of a para-substituted benzene (B151609) ring. spcmc.ac.in The protons on the carbon alpha to the carbonyl group and the nitrogen would also have a characteristic chemical shift.

The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the carbons of the pyrrolidine ring, and the carbons of the alkyl chain. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. dntb.gov.uasquarespace.com In the IR spectrum of 4-methyl PV8, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected around 1684 cm⁻¹. policija.sispcmc.ac.in Other significant peaks would include those for C-H stretching of the alkyl and aromatic groups, and C-N stretching of the pyrrolidine ring. An analytical report has noted an IR scan range of 4000 to 650 cm⁻¹ for the condensed solid phase of a sample containing 4-methyl PV8. policija.si

Table 2: Predicted Infrared Absorption Frequencies for 4-methyl PV8

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Ketone) 1680 - 1725
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C-N Stretch 1020 - 1250
Aromatic C=C Bending 1450 - 1600

This table provides a general prediction of the expected infrared absorption bands for the key functional groups in 4-methyl PV8.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of 4-methyl PV8 (hydrochloride) can be grown, this technique can provide definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. While the search results mention the use of X-ray crystallography for resolving the structure of other compounds, specific crystallographic data for 4-methyl PV8 was not found in the provided search results. amazonaws.com

Analytical Methodologies for Detection and Quantification of 4 Methyl Pv8 Hydrochloride

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating 4-methyl PV8 from complex matrices or from mixtures containing other related substances. The choice of technique depends on the required sensitivity and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 4-methyl PV8. measurlabs.comfilab.fr The development of a robust GC-MS method involves optimizing sample vaporization, chromatographic separation, and mass spectrometric detection. thermofisher.com

For analysis, the sample containing 4-methyl PV8 is first vaporized in a heated injector port of the gas chromatograph. The vaporized analytes are then separated on a capillary column, typically with a non-polar or mid-polar stationary phase, using an inert carrier gas like helium or nitrogen. thermofisher.com The separation is based on the compound's boiling point and its interaction with the stationary phase. A programmed temperature gradient is often used to ensure efficient separation and good peak shape.

Following separation, the compound elutes into the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern of 4-methyl PV8 is characteristic and serves as a chemical fingerprint for its identification. Based on the known fragmentation of the closely related compound PV8 (α-pyrrolidinohepatanophenone), the mass spectrum of 4-methyl PV8 is expected to show core tropylium (B1234903) ion fragmentation ions. researchgate.net Key fragments would likely arise from the cleavage of the alkyl chain and the pyrrolidine (B122466) ring, providing structural confirmation. One study on the closely related 4'-methyl-α-pyrrolidinohexanophenone (MPHP) utilized GC-MS for identification, indicating the suitability of this technique for the entire class of compounds. researchgate.net

Table 1: Illustrative GC-MS Method Parameters for Synthetic Cathinone (B1664624) Analysis

ParameterTypical Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 300 °C at 15 °C/min, hold 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-500 amu

This table represents typical parameters and may require optimization for specific instrumentation and samples.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) for Trace Analysis

For the detection of trace amounts of 4-methyl PV8, particularly in complex biological matrices, liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the gold standard. europeanreview.org This technique offers superior sensitivity and selectivity compared to GC-MS and is suitable for non-volatile or thermally labile compounds. mdpi.comnih.gov

In a typical LC-HRMS/MS workflow, the sample is injected into a liquid chromatograph and separated on a reversed-phase column, such as a C18 or Phenyl-Hexyl column. europeanreview.orgnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the analytes. europeanreview.orguni-saarland.de

The eluent from the LC is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The high-resolution mass analyzer (e.g., Orbitrap or TOF) allows for the accurate mass measurement of the protonated molecule [M+H]+, which for 4-methyl PV8 hydrochloride (C18H27NO · HCl) has a calculated exact mass for the free base that can be precisely determined. caymanchem.combioscience.co.uk Tandem mass spectrometry (MS/MS) is then used for structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. This provides a high degree of confidence in the identification of the compound, even at very low concentrations. mdpi.com The high sensitivity of LC-HRMS allows for detection limits in the low nanogram per milliliter (ng/mL) range. lcms.cznih.gov

Table 2: Example LC-HRMS/MS Parameters for Synthetic Cathinone Screening

ParameterTypical Setting
Column Phenyl-Hexyl or C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid and 2 mM Ammonium Formate (B1220265) in Water
Mobile Phase B 0.1% Formic acid and 2 mM Ammonium Formate in Methanol/Acetonitrile (50:50)
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Acquisition Mode Full scan data-dependent MS2 (ddMS2)
Precursor Ion (m/z) [M+H]+ for 4-methyl PV8

This table represents typical parameters and may require optimization for specific instrumentation and samples.

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of synthetic cathinones. mdpi.comresearchgate.netnih.gov CE separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the analyte's charge-to-size ratio.

For the analysis of synthetic cathinones like 4-methyl PV8, which are basic compounds and exist as cations at low pH, CE with UV detection is a viable method. researchgate.net A key application of CE in this area is chiral separation, which is important as different enantiomers of a cathinone can have different biological activities. researchgate.netdntb.gov.ua Chiral selectors, such as cyclodextrins (e.g., beta-cyclodextrin), are added to the background electrolyte to achieve the separation of enantiomers. mdpi.comnih.gov An acidic buffer system, for instance, a formate or phosphate (B84403) buffer at a low pH (e.g., 2.5-3.1), is typically used. researchgate.netresearchgate.net The high efficiency of CE allows for rapid analysis times and low consumption of samples and reagents. researchgate.net

Spectroscopic Assays for Qualitative and Quantitative Analysis

Spectroscopic techniques are invaluable for the qualitative identification and quantitative analysis of 4-methyl PV8, providing information on its electronic structure and molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for the quantitative analysis and purity assessment of 4-methyl PV8. The technique is based on the absorption of UV or visible light by the molecule, which promotes electrons to higher energy orbitals. The UV spectrum of 4-methyl PV8 in ethanol (B145695) exhibits a maximum absorbance (λmax) at 263 nm. caymanchem.com This absorption is due to the π → π* transitions within the substituted aromatic ring.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the quantification of 4-methyl PV8 in a solution of known purity or the assessment of the purity of a sample against a certified reference standard. By measuring the absorbance at 263 nm, the concentration of 4-methyl PV8 can be determined, and any significant deviation from the expected absorbance for a given concentration may indicate the presence of impurities.

Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a molecular "fingerprint" of a compound based on the vibrations of its chemical bonds. mdpi.com These methods are powerful for the unambiguous identification of 4-methyl PV8.

FTIR Spectroscopy works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule's functional groups. mdpi.com The FTIR spectrum of 4-methyl PV8 is expected to show characteristic absorption bands corresponding to its key structural features:

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ due to the ketone carbonyl group.

Aromatic C=C Stretch: Bands in the region of 1600-1450 cm⁻¹ corresponding to the vibrations of the p-substituted phenyl ring.

C-N Stretch: An absorption band in the 1250-1020 cm⁻¹ region from the pyrrolidine ring's C-N bond.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ from the heptyl chain and pyrrolidine ring.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. fiu.edu Raman is particularly sensitive to non-polar bonds and symmetric vibrations. rsc.orgsru.edu For 4-methyl PV8, Raman spectroscopy would be effective in identifying:

Aromatic Ring Vibrations: Strong signals for the substituted benzene (B151609) ring, particularly the ring breathing mode.

Alkyl Chain Vibrations: Characteristic C-C and C-H vibrations of the heptyl group. Studies on synthetic cathinones have shown that the spectral region between 1560–1750 cm⁻¹ is particularly important for differentiating between various analogues. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has also been developed as a highly sensitive method for the detection of synthetic cathinones in seized drug samples. fiu.eduojp.gov

Impurity Profiling and Related Compound Analysis in Research Samples

Impurity profiling is a critical aspect of the analytical characterization of research chemicals like 4-methyl PV8. It involves the identification and quantification of by-products from the synthesis process and products of degradation that may be present in a sample. This information is vital for understanding the true composition of the material and for ensuring the reliability of research findings. The presence of impurities can significantly alter the chemical and pharmacological properties of the substance under investigation.

Identification of Synthetic By-products and Degradation Products

Synthetic By-products:

The synthesis of α-pyrrolidinophenone derivatives, including 4-methyl PV8, can result in the formation of various by-products. While specific studies detailing the impurity profile of 4-methyl PV8 are limited, information can be inferred from the analysis of structurally similar compounds. For example, in the synthesis of 4'-methyl-α-pyrrolidinohexanophenone (MPHP), which is a close structural analog of 4-methyl PV8, pyrovalerone has been identified as a potential synthetic by-product. wikipedia.org This suggests that incomplete chain extension or the use of contaminated starting materials could lead to the presence of shorter-chain homologs in the final product.

Another potential source of impurities arises from the α-bromination step common in the synthesis of many cathinones. Incomplete amination of the α-bromo ketone intermediate can lead to residual brominated species in the final product.

Degradation Products:

The stability of 4-methyl PV8 and the identity of its degradation products are not extensively documented in dedicated studies. However, insights can be gained from the metabolic pathways of the closely related compound, PV8 (α-pyrrolidinoheptanophenone). In vitro studies with human liver microsomes have identified several metabolic pathways for PV8, including hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, and dehydrogenation. researchgate.net These metabolic transformations can also occur as degradation pathways under certain environmental conditions, such as exposure to light, heat, or reactive chemicals.

For instance, the ketone group of 4-methyl PV8 could be reduced to a secondary alcohol, or the alkyl chain could undergo hydroxylation. N-dealkylation would result in the removal of the pyrrolidine ring. A study on the degradation of 4-methylmethcathinone, another synthetic cathinone, in alkaline solution identified products such as 1-(4-methylphenyl)-1,2-propanedione and 4-methylbenzoic acid, indicating that the core structure can be significantly altered under certain pH conditions. researchgate.net

Table 2: Potential Synthetic By-products and Degradation Products of 4-methyl PV8 (hydrochloride)

TypeCompound NamePotential OriginReference(s) for Similar Compounds
Synthetic By-productPyrovaleroneIncomplete alkyl chain extension during synthesis. wikipedia.org
Synthetic By-productα-Bromo-4-methylheptanophenoneIncomplete amination during synthesis.General synthetic pathway knowledge
Degradation Product4-methyl-PV8 alcoholReduction of the ketone group. researchgate.net (Metabolism of PV8)
Degradation ProductHydroxylated 4-methyl-PV8Oxidation of the alkyl chain or aromatic ring. researchgate.net (Metabolism of PV8)
Degradation ProductN-dealkylated 4-methyl-PV8Cleavage of the pyrrolidine ring. researchgate.net (Metabolism of PV8)
Degradation Product4-methylbenzoic acidOxidative cleavage of the molecule. researchgate.net (Degradation of 4-MMC)

Forensic Chemical Characterization of Research Materials

The forensic chemical characterization of seized materials suspected of containing 4-methyl PV8 involves a multi-technique approach to confirm the identity of the primary substance and to identify any other active compounds or impurities present. A key aspect of this characterization is to differentiate 4-methyl PV8 from its isomers and other structurally related synthetic cathinones.

In a reported forensic case, a combination of LC-ESI-LIT-MS and GC-EI-MS was used to analyze whole blood samples containing PV8 and other synthetic cathinones. nih.gov The study highlighted the utility of LC-MS for providing more specific mass spectra for these compounds. The mass spectrum of 4-methyl PV8, as determined by GC-MS with electron ionization (EI), shows characteristic fragment ions that can be used for its identification. policija.si For example, the presence of specific m/z values can indicate the presence of the 4-methylphenyl group and the pyrrolidine ring.

An analytical report from a forensic laboratory provided details on the analysis of a 4-methyl PV8 reference material using GC-MS and Fourier-transform infrared spectroscopy (FTIR-ATR). policija.si The GC-MS analysis was performed with a split injection and an electron ionization energy of 70 eV. The FTIR-ATR analysis provides a vibrational spectrum that is unique to the molecule's structure, serving as a confirmatory identification technique. policija.si

The characterization of research materials also involves assessing the purity of the substance. Commercially available reference standards for 4-methyl PV8 (hydrochloride) typically state a purity of ≥98%. bioscience.co.ukcaymanchem.com Forensic laboratories may perform quantitative analysis to determine the concentration of 4-methyl PV8 in a seized sample, which is crucial for legal proceedings.

Preclinical Pharmacological Characterization of 4 Methyl Pv8 Hydrochloride

In Vitro Receptor Binding and Neurotransmitter Transporter Interaction Assays

No publicly available research data exists detailing the in vitro receptor binding profile or neurotransmitter transporter interaction of 4-methyl-PV8 (hydrochloride). Therefore, it is not possible to provide specific binding affinity (Kᵢ) or reuptake inhibition potency (IC₅₀) values for the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

Dopamine Transporter (DAT) Binding Affinity and Reuptake Inhibition Potency

Information not available.

Norepinephrine Transporter (NET) Binding Affinity and Reuptake Inhibition Potency

Information not available.

Serotonin Transporter (SERT) Binding Affinity and Reuptake Inhibition Potency

Information not available.

Comparative Analysis of Monoamine Transporter Selectivity

Without binding affinity or reuptake inhibition data, a comparative analysis of the monoamine transporter selectivity for 4-methyl-PV8 (hydrochloride) cannot be conducted.

In Vitro Neurochemical Studies in Isolated Brain Tissue Preparations

There are no published in vitro studies using isolated brain tissue preparations, such as synaptosomes or brain slices, to investigate the effects of 4-methyl-PV8 (hydrochloride) on neurotransmitter dynamics.

Neurotransmitter Release Studies (e.g., Synaptosomes, Brain Slices)

Information not available.

Electrophysiological Recordings in Neuronal Cell Cultures

Currently, specific data from electrophysiological studies, such as patch-clamp recordings on neuronal cell cultures, examining the direct effects of 4-methyl-α-pyrrolidinohexiophenone (4-methyl PV8; MPHP) on neuronal firing, membrane potential, or ion channel activity are not available in published scientific literature. This type of research is crucial for understanding the compound's mechanism of action at a cellular level, but has not yet been reported.

In Vivo Behavioral Pharmacology in Animal Models

The psychostimulant effects of 4-methyl PV8 have been characterized using locomotor activity assessments in rodents. In studies conducted with Swiss-Webster mice, 4-methyl PV8 was found to produce a dose-dependent increase in locomotor activity. mdpi.com The maximal stimulant effects were observed to be comparable in magnitude to those produced by cocaine and methamphetamine. mdpi.compreprints.org The duration of action for the peak stimulant dose of 4-methyl PV8 was notably long, lasting approximately 6 hours. mdpi.com This suggests a significant and sustained impact on motor behavior, which is a hallmark of central nervous system stimulants. mdpi.com

Table 1: Summary of Locomotor Activity Findings for 4-Methyl PV8 in Mice

Parameter Finding Citation
Effect Dose-dependently increased locomotor activity. mdpi.com
Efficacy Maximal stimulant effects similar to cocaine and methamphetamine. mdpi.compreprints.org

| Duration | Peak effects lasted approximately 6 hours. | mdpi.com |

Drug discrimination studies in rats are used to assess the subjective effects of a compound by determining if it substitutes for a known drug of abuse. 4-methyl PV8 has been evaluated for its ability to substitute for the discriminative stimulus effects of classic psychostimulants like cocaine and methamphetamine, as well as the empathogen 3,4-methylenedioxymethamphetamine (MDMA). nih.govpreprints.org

In Sprague-Dawley rats trained to discriminate either cocaine or methamphetamine from vehicle, 4-methyl PV8 fully substituted for both training drugs. nih.govpreprints.org This indicates that 4-methyl PV8 produces subjective effects that are highly similar to those of cocaine and methamphetamine, suggesting a comparable mechanism of action likely involving potent activity at the dopamine and norepinephrine transporters. nih.govpreprints.org

Conversely, when tested in rats trained to discriminate MDMA from vehicle, 4-methyl PV8 failed to fully substitute. preprints.org It produced a maximum of 47% MDMA-appropriate responding, suggesting that its subjective effects only partially overlap with those of MDMA. preprints.org This finding implies that 4-methyl PV8 has a weaker effect on the serotonergic systems that are central to the discriminative stimulus effects of MDMA. preprints.org

Table 2: Drug Discrimination Profile of 4-Methyl PV8 in Rats

Training Drug Result of Substitution Test Interpretation Citation
Methamphetamine Full substitution. Produces subjective effects similar to methamphetamine. nih.govpreprints.org
Cocaine Full substitution. Produces subjective effects similar to cocaine. nih.govpreprints.org

| MDMA | Partial substitution (47% maximum). | Produces subjective effects that only partially overlap with MDMA. | preprints.org |

Intracranial self-stimulation (ICSS) is a behavioral paradigm used to measure the rewarding and reinforcing efficacy of drugs. It assesses whether a substance can lower the threshold for brain stimulation reward, indicating abuse potential. To date, specific studies evaluating the effects of 4-methyl PV8 in ICSS paradigms have not been reported in the peer-reviewed scientific literature. While other synthetic cathinones like mephedrone (B570743) and 3,4-methylenedioxypyrovalerone (MDPV) have been shown to facilitate ICSS, similar data for 4-methyl PV8 is not available. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
4-methyl-α-pyrrolidinohexiophenone 4-methyl PV8, 4-Me-PHP, MPHP
Cocaine -
Methamphetamine -
3,4-methylenedioxymethamphetamine MDMA
Mephedrone -

Metabolism and Pharmacokinetics of 4 Methyl Pv8 Hydrochloride in Preclinical Models

In Vitro Metabolic Pathways in Subcellular Fractions

The in vitro metabolism of 4-methyl-α-pyrrolidinohexiophenone (MPHP or 4-methyl PV8) and related pyrrolidinophenone-type compounds has been investigated using subcellular fractions, primarily human liver microsomes (HLMs) and hepatocytes. nih.govresearchgate.net These systems are crucial in preclinical studies as they contain the necessary enzymatic machinery, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, to elucidate the metabolic fate of new chemical entities. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum that house the majority of Phase I metabolic enzymes, while hepatocytes, the main cells of the liver, contain both Phase I and Phase II enzymes, allowing for a more complete picture of metabolic pathways. bioivt.commdpi.com Studies using these models have identified numerous metabolic pathways for compounds structurally similar to 4-methyl PV8, including hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation. nih.govresearchgate.net

Phase I metabolism involves the introduction or unmasking of functional groups on a parent compound, typically making it more polar and susceptible to subsequent metabolic reactions. These reactions are primarily catalyzed by the cytochrome P450 enzyme system located in the endoplasmic reticulum of hepatocytes. nih.gov For 4-methyl PV8 and its analogs, Phase I biotransformation is extensive and involves several key mechanisms.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I reaction. In studies of 4-methyl PV8 in rat models, hydroxylation of the tolyl methyl group was a significant metabolic step. researchgate.net Additionally, hydroxylation on the side chain and the pyrrolidine (B122466) ring has been observed. researchgate.net For the closely related compound PV8, in vitro studies with human hepatocytes identified aliphatic hydroxylation and di-hydroxylation as major metabolic pathways. nih.govresearchgate.net

Ketone reduction, the conversion of a ketone group to a secondary alcohol, is another identified metabolic pathway. Analysis of rat urine after administration of 4-methyl PV8 showed that reduction of the keto group was one of the metabolic routes. researchgate.net Similarly, for PV8, ketone reduction was a prominent in vitro metabolic pathway observed in human liver microsomes and hepatocytes. nih.govresearchgate.net

Table 1: Identified Hydroxylation and Ketone Reduction Metabolites of 4-Methyl PV8 and Analogs

Biotransformation Metabolite Preclinical Model
Tolyl-hydroxylation 4'-(hydroxymethyl)-α-pyrrolidinohexanophenone Rat (in vivo)
Side-chain hydroxylation hydroxy-MPHP Rat (in vivo)
Pyrrolidine ring hydroxylation (hydroxy-pyrrolidinyl)-MPHP Rat (in vivo)
Ketone reduction N-dihydro-MPHP Rat (in vivo)
Aliphatic Hydroxylation Aliphatic hydroxy-PV8 Human Hepatocytes (in vitro)
Di-hydroxylation Di-hydroxy-PV8 Human Hepatocytes (in vitro)

This table is generated based on data from preclinical studies on 4-methyl PV8 (MPHP) and its close structural analog, PV8. nih.govresearchgate.netresearchgate.net

N-dealkylation involves the cleavage of a carbon-nitrogen bond, which typically leads to the formation of a lower-order amine and an aldehyde or ketone. nih.gov This pathway has been identified in vitro for PV8, a structural analog of 4-methyl PV8. nih.govresearchgate.net

Iminium ion formation is another significant metabolic pathway for pyrrolidinophenone compounds. This reactive intermediate can be formed through the oxidation of the pyrrolidine ring. The formation of an iminium ion has been proposed as a metabolic step for PV8 in human hepatocyte studies. nih.govresearchgate.net

Table 2: N-Dealkylation and Iminium Formation Metabolites of PV8 (Analog of 4-Methyl PV8)

Biotransformation Proposed Product Preclinical Model
N-Dealkylation N-dealkylated PV8 Human Hepatocytes (in vitro)

This table is based on in vitro data for the closely related compound PV8. nih.govresearchgate.net

Dehydrogenation, the removal of hydrogen, is a key metabolic process for 4-methyl PV8. Following the initial hydroxylation of the tolyl methyl group, further dehydrogenation occurs to form the corresponding carboxylic acid. researchgate.net This metabolite, 4′-carboxy-α-pyrrolidinohexanophenone (4′-carboxy-PHP), is a major urinary metabolite. springermedizin.de Dehydrogenation can also occur on the pyrrolidine ring after hydroxylation, leading to the formation of a lactam. researchgate.net

Carbonylation pathways have also been identified for the related compound PV8 in in vitro systems. nih.govresearchgate.net

Table 3: Identified Dehydrogenation and Carbonylation Metabolites of 4-Methyl PV8 and Analogs

Biotransformation Metabolite Preclinical Model
Dehydrogenation (of alcohol) 4'-carboxy-α-pyrrolidinohexanophenone Rat (in vivo)
Dehydrogenation (of hydroxylated pyrrolidine) Lactam metabolite Rat (in vivo)
Carbonylation Carbonyl-PV8 Human Hepatocytes (in vitro)

This table is generated based on data from preclinical studies on 4-methyl PV8 (MPHP) and its close structural analog, PV8. nih.govresearchgate.netresearchgate.net

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. reactome.org These reactions are catalyzed by transferase enzymes. researchgate.net The most common Phase II reaction is glucuronidation, where glucuronic acid is attached to the substrate.

For 4-methyl PV8, studies in rats have shown that the carboxy and/or hydroxy groups formed during Phase I metabolism are partly conjugated. researchgate.net While the specific type of conjugation was not fully detailed, glucuronidation is a primary pathway for such functional groups. researchgate.net In vitro studies using human hepatocytes, which contain the necessary enzymes for Phase II reactions, are capable of producing such conjugated metabolites. nih.gov

Phase I Biotransformation Mechanisms in Liver Microsomes and Hepatocytes

In Vivo Metabolic Profiling in Animal Models

In vivo studies, primarily conducted in rats, have been instrumental in understanding the metabolic fate of 4-methyl PV8. Following administration to rats, the parent compound was found to be completely metabolized before excretion. researchgate.net Analysis of urine samples revealed a complex metabolic profile dominated by Phase I biotransformations.

The major metabolic pathway identified in rats involves the oxidation of the tolyl methyl group. This proceeds via an initial hydroxylation followed by subsequent dehydrogenation to form 4′-carboxy-α-pyrrolidinohexanophenone (4′-carboxy-PHP). researchgate.netspringermedizin.de This carboxylic acid derivative is considered the main urinary metabolite. springermedizin.de Other significant pathways observed in vivo include the reduction of the keto group and various hydroxylations on the side chain and the pyrrolidine ring. researchgate.net The hydroxylated pyrrolidine ring can undergo further dehydrogenation to form a lactam metabolite. researchgate.net The metabolites containing hydroxy and/or carboxy groups were found to be partially excreted as conjugates. researchgate.net These findings indicate that the toxicological detection of 4-methyl PV8 intake in urine is primarily achieved through the identification of its various metabolites. researchgate.netspringermedizin.de

Table 4: Summary of In Vivo Metabolites of 4-Methyl PV8 Identified in Rat Urine

Metabolic Pathway Key Metabolite(s)
Tolyl Group Oxidation 4'-(hydroxymethyl)-PHP, 4'-carboxy-PHP
Ketone Reduction N-dihydro-MPHP
Side-Chain Hydroxylation hydroxy-MPHP
Pyrrolidine Ring Modification (hydroxy-pyrrolidinyl)-MPHP, Lactam metabolite

This table summarizes the findings from in vivo metabolic studies of 4-methyl PV8 (MPHP) in rats. researchgate.netspringermedizin.de

Identification of Major and Minor Metabolites in Animal Urine and Feces

For the closely related compound MPHP, which also contains a 4-methylphenyl group, studies in rats have shown that the parent compound is often not detectable in urine. Instead, a major urinary metabolite identified is 4'-carboxy-α-pyrrolidinohexanophenone (4'-carboxy-PHP) nih.gov. This suggests that a primary metabolic pathway for compounds with a tolyl group is the oxidation of the methyl group to a carboxylic acid.

Based on the metabolism of PV8 and other pyrrolidinophenones, the expected major and minor metabolites of 4-methyl PV8 in preclinical models would likely include:

Oxidation of the 4-methyl group: This is anticipated to be a major metabolic route, leading to the formation of a primary alcohol, which is then further oxidized to an aldehyde and subsequently to a carboxylic acid. This pathway is consistent with the findings for MPHP nih.gov.

Reduction of the β-keto group: The ketone functional group is susceptible to reduction, forming a secondary alcohol. This is a common metabolic pathway for synthetic cathinones springernature.comnih.govnih.gov.

Hydroxylation of the pyrrolidine ring: The pyrrolidine ring can undergo oxidation, typically at the 2''-position, leading to the formation of a lactam nuvisan.comnih.govyoutube.com.

Aliphatic chain hydroxylation: The heptyl side chain can be hydroxylated at various positions.

Combination of pathways: It is common to find metabolites that have undergone multiple biotransformations, such as both ketone reduction and hydroxylation of the alkyl chain or pyrrolidine ring nih.gov.

Phase II metabolism would likely involve the glucuronidation of hydroxylated metabolites, forming more water-soluble compounds for excretion.

Table 1: Predicted Metabolites of 4-Methyl PV8 in Animal Urine and Feces

Metabolite TypePredicted BiotransformationMajor/Minor
Carboxylic Acid MetaboliteOxidation of the 4-methyl groupMajor
Alcohol MetaboliteReduction of the β-keto groupMajor
Lactam MetaboliteOxidation of the pyrrolidine ringMinor
Hydroxylated MetabolitesHydroxylation of the aliphatic chainMinor
Conjugated MetabolitesGlucuronidation of hydroxylated metabolitesMinor

This table is predictive and based on the metabolism of structurally similar compounds.

Determination of Metabolic Stability and Clearance Parameters

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by liver enzymes, which in turn influences its clearance and half-life. In vitro studies using liver microsomes or hepatocytes from preclinical species are standard methods for determining these parameters springernature.com.

For the parent compound PV8, in vitro studies using human liver microsomes (HLM) have been conducted. These studies revealed that PV8 has a relatively short half-life of approximately 28.8 minutes nih.govnih.govresearchgate.net. The intrinsic clearance was determined to be 24.2 µL/min/mg of microsomal protein nih.govnih.govresearchgate.net. This suggests that PV8 is an intermediate clearance drug nih.govnih.govresearchgate.net.

Table 2: In Vitro Metabolic Stability and Clearance Parameters for PV8 (as a proxy for 4-Methyl PV8)

ParameterValuePreclinical Model System
Half-life (t½)28.8 minHuman Liver Microsomes
Intrinsic Clearance (CLint)24.2 µL/min/mgHuman Liver Microsomes
Predicted Hepatic Clearance22.7 mL/min/kgHuman (estimated)

Data presented is for the parent compound PV8 and may not be fully representative of 4-methyl PV8.

Elucidation of Pharmacokinetic Profiles in Animal Species

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). To date, there are no published studies detailing the pharmacokinetic profile of 4-methyl PV8 in any animal species. Therefore, a predictive profile must be inferred from the general characteristics of synthetic cathinones and the available data on related compounds.

Given that many synthetic cathinones are administered insufflated or orally in non-clinical settings, their absorption can be rapid. The lipophilicity of 4-methyl PV8, which is expected to be higher than PV8 due to the methyl group, would likely lead to good absorption and distribution into tissues, including the brain.

The volume of distribution for other synthetic cathinones has been shown to vary between sexes in preclinical models, suggesting potential differences in tissue distribution nih.gov. The clearance is expected to be moderate to high, primarily driven by hepatic metabolism, as indicated by the in vitro data for PV8 nih.govnih.govresearchgate.net. The elimination half-life is therefore predicted to be relatively short.

Excretion is anticipated to occur mainly through the kidneys, with the majority of the compound being eliminated as metabolites in the urine nih.gov. A smaller portion may be excreted in the feces.

Table 3: Predicted Pharmacokinetic Profile of 4-Methyl PV8 in a Rat Model

Pharmacokinetic ParameterPredicted CharacteristicRationale
Absorption Rapid and extensiveBased on the general properties of synthetic cathinones.
Distribution Wide, including the central nervous systemHigh lipophilicity is expected to facilitate crossing of the blood-brain barrier.
Metabolism Extensive hepatic metabolismInferred from the intermediate clearance of the parent compound PV8.
Excretion Primarily renal excretion of metabolitesCommon route of elimination for metabolized xenobiotics.
Half-life (t½) Short to moderateConsistent with a compound that undergoes significant hepatic metabolism.

This table represents a predictive pharmacokinetic profile and is not based on direct experimental data for 4-methyl PV8.

Structure Activity Relationship Sar Studies of 4 Methyl Pv8 Hydrochloride and Analogues

Influence of Pyrrolidinyl Ring Modifications on Biological Activity

The pyrrolidine (B122466) ring is a defining feature of pyrovalerone-type cathinones and significantly contributes to their high potency as monoamine transporter inhibitors. researchgate.net This bulky nitrogen-containing ring distinguishes these compounds from ring-substituted cathinones like mephedrone (B570743), which primarily act as transporter substrates (releasers). nih.govresearchgate.net The pyrrolidine moiety enhances lipophilicity, which is thought to improve permeability across the blood-brain barrier and increase activity in the central nervous system. researchgate.net

Studies on related pyrovalerone analogues have demonstrated that replacing the pyrrolidine ring with other cyclic or acyclic amine functionalities can drastically alter the pharmacological profile. For instance, substitution with a secondary amine has been shown to increase cytotoxicity, while a tertiary amine moiety can decrease it. acs.org Furthermore, replacing the pyrrolidine ring with a larger piperidine (B6355638) ring or an N,N-diethyl substituent has been found to decrease potency in dopamine (B1211576) reuptake inhibition. springermedizin.de

Metabolic studies of pyrrolidinyl cathinones, such as α-PHP (a close analogue of 4-methyl-PV8), show that the pyrrolidinyl ring is a primary site for metabolism. Common metabolic transformations include hydroxylation and oxidation of the pyrrolidine ring, leading to the formation of a γ-lactam. univpm.it These metabolic changes can significantly impact the compound's activity and duration of action.

Effects of Substitutions on the Phenyl Ring and Alkyl Side Chain on Pharmacological Profile

Modifications to both the phenyl ring and the alkyl side chain of pyrovalerone analogues have profound effects on their potency and selectivity for monoamine transporters.

Phenyl Ring Substitutions:

Substitutions on the phenyl ring can modulate a compound's affinity for DAT, NET, and SERT. In the broader class of synthetic cathinones, para-substitutions on the phenyl ring tend to increase activity at the serotonin (B10506) transporter. nih.gov For example, adding a 4-methyl group (as in 4-methyl-PV8) or a 3,4-methylenedioxy group (as in MDPV) to the phenyl ring of pyrovalerones generally leads to increased potency at inhibiting SERT compared to their unsubstituted counterparts. acs.org Quantitative structure-activity relationship (QSAR) analyses of para-substituted methcathinone (B1676376) analogues have shown that the steric bulk of the substituent at the para-position is a key determinant of selectivity between DAT and SERT, with larger substituents favoring SERT. acs.org

Alkyl Side Chain Modifications:

The length of the alkyl side chain extending from the α-carbon is a critical factor in determining the potency of pyrovalerone analogues as DAT and NET inhibitors. nih.gov Research has consistently shown that increasing the length of the alkyl chain from a methyl to a propyl group enhances potency at inhibiting DAT. acs.org This trend is observed in vivo as well, with longer alkyl chains correlating with increased psychostimulant effects. acs.org For instance, within a series of pyrovalerone analogues, potency to inhibit uptake at DAT was primarily influenced by the length of the α-alkyl side chain, with longer chains conferring greater potency (e.g., MDPV > MDPBP > MDPPP). nih.gov 4-methyl-PV8, with its heptyl side chain, is a longer-chain analogue of pyrovalerone. wikipedia.org

Compound Alkyl Chain Length Effect on DAT Inhibition
α-PPPPropylBaseline
α-PBPButylIncreased Potency
α-PVPPentylFurther Increased Potency
4-methyl-PV8 (MPHP) Hexyl High Potency

Stereochemical Considerations and Enantiomeric Effects on Receptor Interactions and Metabolism

Like many synthetic cathinones, 4-methyl-PV8 possesses a chiral center at the α-carbon, meaning it exists as two enantiomers (R- and S-isomers). nih.gov The stereochemistry of these molecules can significantly influence their interaction with monoamine transporters and their metabolic pathways. mdpi.com

For pyrovalerone, the S-isomer is reported to be 100 times more potent as a reuptake inhibitor at DAT than its R-enantiomer, which is largely devoid of pharmacological activity. nih.govwikipedia.org Both isomers of pyrovalerone are less potent at NET and SERT. nih.gov Similarly, for other cathinone (B1664624) derivatives like mephedrone, the enantiomers exhibit different neuropharmacological profiles. The R-enantiomer of mephedrone is primarily responsible for its rewarding properties, while the S-enantiomer is a more potent serotonin-releasing agent. nih.gov In the case of MDPV and α-PVP, the S-enantiomers have been found to be more potent reinforcers than the R-enantiomers. mdpi.com

Computational Approaches for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. fda.gov For synthetic cathinones, QSAR studies have been instrumental in understanding how different structural features influence their interactions with monoamine transporters. nih.gov

These models can help predict the potency and selectivity of new, uncharacterized analogues. For example, QSAR analyses of para-substituted methcathinone analogues have demonstrated that the steric bulk of substituents at the 4-position of the phenyl ring plays a significant role in determining selectivity for DAT versus SERT. acs.org Specifically, larger substituents tend to shift selectivity towards SERT. acs.org Another QSAR study on pyrovalerone analogues indicated that the potency of DAT reuptake inhibition is related to the "size" of the α-alkyl side chain, with potency being significantly correlated with both the volume and lipophilicity of the substituents. nih.gov

These computational approaches are valuable for predicting the pharmacological profiles of newly emerging synthetic cathinones and for guiding the design of novel compounds with specific activities. fda.gov

Design and Synthesis of Novel Analogues for SAR Exploration

The design and synthesis of novel analogues of 4-methyl-PV8 and other pyrovalerones are crucial for a comprehensive exploration of their SAR. nih.gov Clandestine laboratories often make slight chemical modifications to existing structures to create new "legal" derivatives, which necessitates ongoing research to understand their pharmacological effects. researchgate.net

The general synthetic route for pyrovalerone and its close analogues is a well-established process. nih.gov This typically involves the Friedel-Crafts acylation of a substituted benzene (B151609) (e.g., toluene (B28343) to introduce the 4-methyl group) with an appropriate acyl chloride, followed by α-bromination of the resulting ketone. The final step is the reaction of the α-bromo ketone with pyrrolidine to yield the desired pyrovalerone analogue. researchgate.net

By systematically varying the substituents on the phenyl ring, altering the length and branching of the alkyl side chain, and modifying the pyrrolidine ring, researchers can create a library of compounds. The biological evaluation of these novel analogues provides valuable data for refining SAR models. This information is critical for predicting the potential effects of new synthetic cathinones and for developing a deeper understanding of the molecular interactions that govern their activity at monoamine transporters. acs.orgnih.gov

Research Challenges and Future Directions in 4 Methyl Pv8 Hydrochloride Studies

Methodological Advancements in Analytical Detection in Complex Matrices

The detection and quantification of 4-methyl PV8 and its metabolites in complex biological matrices such as blood, urine, hair, and oral fluid are critical for both clinical toxicology and forensic investigations. The structural similarity of 4-methyl PV8 to other synthetic cathinones, as well as endogenous compounds, necessitates the development of highly selective and sensitive analytical methods.

A significant challenge lies in the low concentrations at which these substances may be present and the potential for interference from the sample matrix. Current research focuses on advancing established techniques and exploring novel approaches to improve detection limits, reduce sample preparation time, and enhance specificity.

Key Methodological Advancements:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for the analysis of synthetic cathinones. researchgate.net Advances in high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap technologies, allow for the accurate mass measurement of the parent compound and its metabolites, aiding in their identification. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is crucial for distinguishing between isomers and quantifying substances in complex matrices. For instance, a liquid chromatography-electrospray ionization linear ion trap mass spectrometry (LC-ESI-LIT-MS) method has been detailed for the detection and quantification of the parent compound PV8 and other cathinones in human whole blood, demonstrating good linearity and detection limits ranging from 0.1 to 1 ng/mL. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While a standard technique in forensic toxicology, the analysis of some cathinones by GC-MS can be challenging without derivatization due to their thermal instability. However, it remains a valuable tool, and comparisons with LC-MS methods have shown that LC-MS can provide more specific mass spectra for cathinone (B1664624) analysis. nih.gov

Novel Sample Preparation Techniques: Innovations in sample preparation, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are being optimized to improve the recovery of 4-methyl PV8 from biological samples and minimize matrix effects. These techniques are crucial for concentrating the analyte and removing interfering substances prior to instrumental analysis. mdpi.com

Future research in this area should focus on the development of validated, high-throughput methods capable of simultaneously screening for a wide range of NPS, including 4-methyl PV8, and their metabolites. The development of portable and rapid screening tools for on-site testing also remains a key objective.

Table 1: Comparison of Analytical Techniques for Cathinone Detection

Technique Advantages Disadvantages Application in 4-methyl PV8 Detection
LC-MS/MS High sensitivity and selectivity; suitable for a wide range of compounds. Higher cost of instrumentation and maintenance. Considered the gold standard for quantification in biological fluids.
GC-MS High chromatographic resolution; extensive spectral libraries. May require derivatization for some cathinones; potential for thermal degradation. Useful for confirmation and identification, particularly in seized materials.

| HRMS | Provides accurate mass measurements for unknown identification. | Data analysis can be complex. | Essential for identifying novel metabolites of 4-methyl PV8. |

Bridging In Vitro and In Vivo Preclinical Pharmacological Data for Predictive Modeling

A significant gap in the current understanding of 4-methyl PV8 is the lack of comprehensive pharmacological data. The physiological and toxicological properties of this compound are largely unknown. caymanchem.comglpbio.com To address this, a concerted research effort is needed to characterize its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. Bridging data from in vitro (laboratory-based) and in vivo (animal) studies is essential for developing predictive models of the drug's behavior in humans.

In Vitro Studies: These are the first step in characterizing the pharmacological profile of 4-methyl PV8. Key in vitro assays would include:

Receptor Binding Assays: To determine the affinity of 4-methyl PV8 for monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin), which are the primary targets of stimulant drugs.

Metabolism Studies: Using human liver microsomes or hepatocytes to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for its breakdown. For the parent compound PV8, in vitro studies have identified metabolic pathways including hydroxylation, ketone reduction, and N-dealkylation. researchgate.net

In Vivo Studies: Preclinical studies in animal models are necessary to understand the integrated physiological effects of 4-methyl PV8. These studies can provide data on:

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacodynamics: Effects on locomotor activity, reward pathways (e.g., intracranial self-stimulation), and potential for abuse. nih.gov

Predictive Modeling:

The data generated from these in vitro and in vivo studies can be used to develop pharmacokinetic/pharmacodynamic (PK/PD) models. uu.se These models use mathematical equations to describe the relationship between the drug's concentration in the body and its observed effects. nih.gov Physiologically based pharmacokinetic (PBPK) models can further be used to simulate the drug's behavior in different species and predict human pharmacokinetics. pharmajen.com The development of such models for 4-methyl PV8 would be a significant step towards understanding its potential effects and toxicity in humans, without the need for direct human administration. nih.gov

The primary challenge in this area is the current lack of foundational preclinical data for 4-methyl PV8. Future research must prioritize these in vitro and in vivo studies to enable the development of meaningful predictive models.

Development of Standardized Reference Materials for Global Research

The accurate identification and quantification of 4-methyl PV8 in forensic and research laboratories are contingent upon the availability of high-purity, well-characterized reference materials. Standardized reference materials are essential for method validation, calibration of analytical instruments, and ensuring the comparability of results across different laboratories.

Several commercial suppliers now offer 4-methyl PV8 (hydrochloride) as an analytical reference standard. caymanchem.comglpbio.com However, the development of Certified Reference Materials (CRMs) represents a higher level of quality assurance. CRMs are produced according to stringent international standards, such as ISO 17034, and are accompanied by a certificate of analysis that provides information on the material's purity, identity, and the uncertainty of the certified value. sigmaaldrich.com

Challenges and Future Directions:

Synthesis and Characterization: The synthesis of 4-methyl PV8 requires expertise in organic chemistry to ensure high purity and to characterize any potential impurities. nih.govresearchgate.netsathyabama.ac.inresearchgate.net Comprehensive characterization involves the use of multiple analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy, to confirm the chemical structure.

Stability Studies: Long-term stability studies are necessary to establish the shelf-life of the reference material under different storage conditions.

Global Availability: Ensuring the global accessibility of these reference materials to forensic and research laboratories is crucial for a coordinated international response to the emergence of NPS.

The continued development and provision of high-quality, certified reference materials for 4-methyl PV8 and its major metabolites are fundamental to supporting global research and forensic casework.

International Collaboration and Data Sharing in Emerging Substance Research

The rapid emergence and global spread of NPS like 4-methyl PV8 necessitate a collaborative international response. No single country or organization can effectively monitor the evolving drug landscape alone. International collaboration and data sharing are critical for the early detection of new substances, the rapid dissemination of analytical data, and the development of informed public health and policy responses.

Several platforms and initiatives have been established to facilitate this collaboration:

NPS Data Hub: A web-based database developed through a collaboration between the National Institute of Standards and Technology (NIST), the U.S. Drug Enforcement Administration (DEA), and the German Federal Criminal Police Office (BKA). nist.govnist.gov This platform serves as a repository for analytical data on NPS, allowing forensic chemists to share information on new drug variants and their chemical signatures, thereby speeding up the identification process. nist.govresearchgate.net

UNODC Early Warning Advisory (EWA) on NPS: The United Nations Office on Drugs and Crime (UNODC) maintains a global EWA that collects and disseminates information on emerging substances, including their chemical structures, prevalence, and potential harms.

Data Search System for New Psychoactive Substances (NPSDB): Provided by the National Institute of Health Sciences in Japan, this database offers information on NPS products sold in Japan, along with analytical and pharmacological data. researchgate.net

These initiatives enable the rapid sharing of analytical data, intelligence on trafficking routes, and information on the health consequences of NPS use. Future efforts should focus on expanding these networks, encouraging more laboratories to contribute data, and harmonizing data reporting standards to enhance the utility of these platforms.

Ethical Considerations in Preclinical Research on Stimulant Compounds

Preclinical research involving stimulant compounds like 4-methyl PV8 raises important ethical considerations, primarily centered on the use of animals in research. While such studies are essential for understanding the potential harms of these substances, they must be conducted in a manner that is both scientifically rigorous and ethically sound. srce.hr

Key Ethical Principles:

The Three R's (Replacement, Reduction, Refinement): This is a widely accepted framework for the ethical use of animals in research.

Replacement: Using non-animal methods (e.g., in vitro assays, computer modeling) whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

Refinement: Modifying experimental procedures to minimize animal pain, suffering, and distress.

Scientific Validity: Preclinical studies must be well-designed, with clear hypotheses and appropriate statistical analysis, to ensure that the results are meaningful and justify the use of animals. Poorly designed studies that yield unreliable data are unethical.

Risk-Benefit Assessment: The potential benefits of the research (e.g., understanding the risks of a new drug to human health) must outweigh the potential harms to the animals involved. researchgate.net

Transparency and Publication: There is an ethical imperative to publish the results of all preclinical studies, regardless of the outcome. srce.hr This prevents unnecessary duplication of experiments and ensures that all data are available to inform future research and clinical decisions.

Given the potential for abuse and neurotoxicity associated with synthetic cathinones, preclinical research on 4-methyl PV8 is necessary to protect public health. nih.govnih.gov However, this research must be conducted within a strong ethical framework that prioritizes animal welfare and scientific integrity.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and stability parameters for 4-methyl PV8 (hydrochloride) in long-term research applications?

  • Methodological Answer : Store the compound at -20°C in airtight, light-protected containers to maintain stability for ≥5 years. Avoid exposure to moisture or extreme temperature fluctuations. Stability is confirmed through accelerated degradation studies under controlled humidity and temperature conditions .

Q. How should researchers handle 4-methyl PV8 (hydrochloride) to minimize occupational hazards during experimental workflows?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and standard lab coats. While no acute skin/eye irritation is reported, avoid inhalation of powders by working in a fume hood. Mechanical collection tools are advised for spill cleanup to prevent environmental contamination .

Q. What analytical techniques are validated for purity assessment and structural characterization of 4-methyl PV8 (hydrochloride)?

  • Methodological Answer : Employ HPLC-UV with detection at λmax 225 nm and 291 nm for purity verification. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are recommended for structural confirmation. Batch-specific certificates of analysis (CoA) from ISO 17025-certified suppliers should be referenced .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the pharmacological activity of 4-methyl PV8 (hydrochloride) in in vitro models?

  • Methodological Answer :

  • Dose Range : Test concentrations from 1 nM to 100 μM to capture subthreshold and saturation effects.
  • Controls : Include vehicle controls (e.g., DMSO ≤0.1%) and reference compounds (e.g., PV8 analogs).
  • Endpoint Selection : Use calcium flux assays or receptor-binding studies targeting cathinone-related pathways. Correlate results with cytotoxicity assays (e.g., MTT) to exclude false positives from cell death .

Q. What experimental strategies address contradictions between in vitro binding affinity and in vivo pharmacokinetic data for 4-methyl PV8 (hydrochloride)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Conduct LC-MS/MS analyses of plasma and tissue samples to quantify bioavailability and metabolite interference.
  • Species-Specific Metabolism : Compare metabolic stability in human liver microsomes vs. rodent models.
  • Isotopic Labeling : Use deuterated analogs to track compound distribution and degradation pathways .

Q. How can structural analogs like 4-MeO-PV8 or 3,4-methylenedioxy PV8 be utilized to study structure-activity relationships (SAR) for 4-methyl PV8 (hydrochloride)?

  • Methodological Answer :

  • Analog Selection : Compare substitutions at the para-position (e.g., methyl vs. methoxy groups) to assess electronic and steric effects on receptor binding.
  • Functional Assays : Measure changes in agonist/antagonist activity using electrophysiology or cAMP accumulation assays.
  • Computational Modeling : Perform molecular docking simulations to predict binding affinities against dopamine/norepinephrine transporters .

Q. What protocols are recommended for assessing the stability of 4-methyl PV8 (hydrochloride) under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate the compound in buffers at pH 3.0, 7.4, and 9.0 at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Temperature Stress : Expose samples to 40°C and analyze at intervals (0, 7, 14 days) to identify thermal breakdown products.
  • Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Data Interpretation and Risk Mitigation

Q. How should researchers interpret conflicting toxicity data between safety data sheets (SDS) and experimental observations for 4-methyl PV8 (hydrochloride)?

  • Methodological Answer :

  • Contextual Analysis : SDS toxicity classifications (e.g., HMIS/NFPA ratings = 0) are based on acute exposure thresholds. Chronic/low-dose effects may require additional in vitro genotoxicity assays (e.g., Ames test).
  • Contradiction Resolution : Replicate disputed findings using standardized OECD guidelines and cross-validate with independent labs .

Q. What methodologies are suitable for detecting environmental contamination of 4-methyl PV8 (hydrochloride) in laboratory wastewater?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) to concentrate trace amounts from aqueous waste.
  • Detection : Apply UHPLC-QTOF-MS with a detection limit ≤1 ppb.
  • Mitigation : Implement closed-loop systems for solvent recovery and adhere to EPA guidelines for hazardous waste disposal .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.